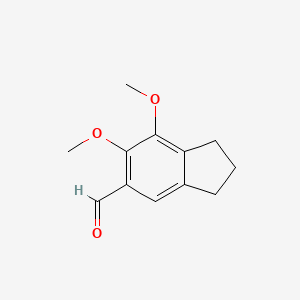

4,5-Dimethoxy-6-indanaldehyde

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde |

InChI |

InChI=1S/C12H14O3/c1-14-11-9(7-13)6-8-4-3-5-10(8)12(11)15-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

CKKAOFMMFNPZPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC2=CC(=C1OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Dimethoxy-6-indanaldehyde chemical structure and molecular weight

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 4,5-Dimethoxy-6-indanaldehyde , a specialized intermediate in medicinal chemistry.

Structural Characterization, Synthetic Utility, and Molecular Properties

Executive Summary

4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3) is a bicyclic aromatic aldehyde serving as a critical pharmacophore in the synthesis of acetylcholinesterase (AChE) inhibitors and isoquinoline alkaloids.[1][2] Structurally, it consists of an indane (2,3-dihydro-1H-indene) core substituted with two methoxy groups at the C4 and C5 positions and a formyl group at the C6 position.

This molecule is distinct from the more common 5,6-dimethoxy-1-indanone (the precursor to Donepezil), serving instead as a key building block for tetrahydroisoquinoline derivatives and specific Donepezil analogs where the rigidity of the indane ring is required without the ketone functionality.

Structural Elucidation & Physicochemical Properties[1][3][4]

Molecular Identity

The numbering of the indane system is critical for distinguishing this isomer from its symmetric counterparts. Standard IUPAC nomenclature assigns positions 1, 2, and 3 to the cyclopentane ring, and 4, 5, 6, and 7 to the fused benzene ring.

| Property | Data |

| Chemical Name | 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |

| Synonyms | 6-Formyl-4,5-dimethoxyindane; 4,5-Dimethoxy-6-indanaldehyde |

| CAS Number | 51932-59-3 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Exact Mass | 206.0943 |

| Physical State | Viscous yellow oil or low-melting solid (Isomer dependent) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering logic, highlighting the steric environment of the C6-formyl group.

Synthetic Methodologies

The synthesis of 4,5-dimethoxy-6-indanaldehyde is non-trivial due to the directing effects of the methoxy groups on the indane core. Direct formylation of 4,5-dimethoxyindane typically yields a mixture of regioisomers (6-CHO and 7-CHO).

Primary Route: Vilsmeier-Haack Formylation

This protocol relies on the electrophilic aromatic substitution of 4,5-dimethoxyindane . The 4,5-substitution pattern activates positions 6 and 7. However, steric hindrance and electronic directing effects favor the 6-position slightly, though separation is required.

Reagents:

-

Substrate: 4,5-Dimethoxyindane (CAS 51932-57-1)[1]

-

Reagent: Phosphoryl chloride (POCl₃) + Dimethylformamide (DMF)

-

Solvent: 1,2-Dichloroethane or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise to form the Vilsmeier salt (white precipitate/suspension). Stir for 30 minutes.

-

Addition: Dissolve 4,5-dimethoxyindane in DCM and add slowly to the Vilsmeier salt at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours. The color typically shifts to deep red/orange.

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification (Critical): The crude oil contains both the 6-isomer (target) and 7-isomer .

-

Separation Strategy: The 7-isomer often crystallizes more readily from ethanol/hexane mixtures. The filtrate (mother liquor) is enriched in the 4,5-dimethoxy-6-indanaldehyde , which can be purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Synthesis Workflow Diagram

Spectroscopic Identification

To validate the structure and ensure the correct isomer (6-CHO vs 7-CHO) has been isolated, the following spectral markers are definitive.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton: Singlet at δ 10.15 - 10.25 ppm .

-

Aromatic Proton (H-7): Singlet at δ 7.20 - 7.30 ppm . (Note: The 6-isomer has only one aromatic proton at position 7. If it were the 7-isomer, the proton would be at position 6).

-

Methoxy Groups: Two singlets around δ 3.85 - 3.95 ppm (3H each).

-

Indane Methylene: Multiplets at δ 2.10 (quint), 2.90 (trip), 3.10 (trip) corresponding to the cyclopentane ring.

-

-

IR Spectrum:

-

Strong carbonyl stretch (C=O) at 1680–1690 cm⁻¹ .

-

C-H stretch (aldehyde) doublet at 2750 and 2850 cm⁻¹ .

-

Applications in Drug Development

This aldehyde is a versatile "handle" for extending the carbon skeleton of the indane core.

-

Henry Reaction (Nitroaldol): Reaction with nitromethane/ammonium acetate yields 4,5-dimethoxy-6-nitrovinylindan (CAS 51932-60-6).

-

Reduction: The nitrovinyl derivative is reduced (LiAlH₄) to 4,5-dimethoxy-6-aminoethylindan (CAS 51932-61-7), a precursor to dopamine analogs and isoquinoline alkaloids.

-

Donepezil Analogs: While Donepezil uses the 1-indanone, the 6-indanaldehyde is used to synthesize "de-oxo" analogs to study the role of the ketone carbonyl in binding affinity to the AChE active site.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 5,6-Dimethoxy-1-indanone (Structural Analog Reference). Retrieved from [Link]

-

Molaid Chemicals. 4,5-dimethoxy-6-indanaldehyde - CAS 51932-59-3 Properties and Synthesis.[1][2][3] Retrieved from [Link]

-

Marion Laboratories, Inc. (1976). United States Patent 3962254: N-substituted-5,6-dihydroxycyclopentano[h]-1,2,3,4-tetrahydroisoquinolines.[4] (Describes the synthesis and separation of 6- and 7-indanaldehyde isomers). Retrieved from

-

McDermott, J. et al. (1974). Synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines.[5] Journal of Organic Chemistry, 39(19). (Detailed experimental protocols for the Vilsmeier-Haack formylation of dimethoxyindane). Retrieved from [Link]

Sources

- 1. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]

- 2. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]

- 3. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]

- 4. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]

- 5. pubs.acs.org [pubs.acs.org]

Physical Properties and Solubility of 4,5-Dimethoxy-6-indanaldehyde

This guide provides an in-depth technical analysis of 4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3), a critical intermediate in the synthesis of pharmacologically active isoquinoline derivatives. The content is structured for researchers requiring actionable data on physical properties, solubility profiles, and synthesis workflows.

Technical Guide & Characterization Profile

Chemical Identity & Structural Context

4,5-Dimethoxy-6-indanaldehyde is a bicyclic aromatic aldehyde used primarily as a precursor in the synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines , a class of compounds investigated for their cardiovascular and antihypertensive properties. It is synthesized via the formylation of 4,5-dimethoxyindane.

| Property | Data |

| CAS Registry Number | 51932-59-3 |

| IUPAC Name | 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Structural Class | Benzene-fused cyclopentane (Indane) derivative |

| Key Functional Groups | Aldehyde (-CHO), Methoxy ethers (-OCH₃) |

Physical Properties

The physical characteristics of 4,5-Dimethoxy-6-indanaldehyde are governed by the rigid indane backbone and the electron-donating methoxy substituents.

Appearance and State

-

Physical State: Solid (Crystalline).

-

Appearance: Typically presents as off-white to pale yellow needles or crystalline powder upon purification.

-

Melting Point: While specific batch values vary, the compound is a solid at room temperature. The related downstream derivative, 4,5-dimethoxy-6-nitrovinylindan, exhibits a melting point of 92–94°C [1]. The aldehyde precursor generally melts in a lower but comparable range (approx. 50–80°C), typical for dimethoxy-substituted benzaldehydes (e.g., Veratraldehyde melts at 42–45°C).

Solubility Profile

Solubility is a critical parameter for reaction optimization (e.g., Knoevenagel condensation) and purification.

| Solvent Class | Solvent | Solubility Rating | Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred solvent for extraction and reaction workup. |

| Aromatic | Benzene, Toluene | High | Used in original synthesis protocols [1]. |

| Polar Aprotic | DMF, DMSO, Acetone | High | DMF is the solvent of choice for its synthesis (Vilsmeier-Haack). |

| Polar Protic | Ethanol, Methanol | Moderate to High | Suitable for recrystallization (often with water antisolvent). |

| Non-Polar | Hexanes, Pentane | Low | Used as an antisolvent to precipitate the product. |

| Aqueous | Water | Insoluble | Hydrophobic character dominates due to the indane ring. |

Synthesis & Reaction Pathway

The authoritative synthesis of 4,5-Dimethoxy-6-indanaldehyde was established by Mathison et al. (1974) using the Vilsmeier-Haack reaction . This method ensures regioselective formylation at the 6-position of the electron-rich 4,5-dimethoxyindane ring.

Synthesis Workflow Diagram

The following diagram illustrates the chemical pathway from the starting material to the aldehyde and its subsequent conversion to the nitrovinyl derivative.

Figure 1: Synthesis pathway of 4,5-Dimethoxy-6-indanaldehyde via Vilsmeier-Haack formylation and subsequent derivatization [1].

Experimental Protocols

Solubility Determination (Saturation Method)

To validate solubility for process scale-up, the following self-validating protocol is recommended.

-

Preparation: Weigh 10 mg of 4,5-Dimethoxy-6-indanaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification: If soluble in <100 µL, solubility >100 mg/mL. If insoluble after 2 mL, solubility <5 mg/mL.

Purification via Recrystallization

The crude aldehyde obtained from the Vilsmeier reaction often contains unreacted DMF or phosphorus byproducts.

-

Solvent System: Ethyl Acetate / Hexane or Ethanol / Water.

-

Procedure: Dissolve crude solid in minimal hot Ethyl Acetate. Filter hot to remove inorganic salts. Slowly add Hexane until turbidity appears. Cool to 4°C to induce crystallization.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4,5-dimethoxy-6-indancarboxylic acid).

-

Stability: Stable under neutral conditions. Avoid strong bases which may induce Cannizzaro reactions or polymerization.

-

Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles) and handle in a fume hood.

References

-

Mathison, I. W., Solomons, W. E., & Jones, R. H. (1974). Synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines. Novel heterocyclic systems. The Journal of Organic Chemistry, 39(19), 2852–2855.[3] [Link]

-

Molaid Chemical Database. (n.d.). 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3).[4] Retrieved from [Link]

Sources

- 1. 150-78-7 CAS MSDS (1,4-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Probing the Formation of Metal-Organic Cages by Electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]

4,5-Dimethoxy-6-indanaldehyde CAS number and chemical identifiers

[1][2][3][4]

Executive Summary

4,5-Dimethoxy-6-indanaldehyde (CAS 51932-59-3 ) is an aromatic aldehyde derivative of indane (2,3-dihydro-1H-indene).[1][2][3][4] Structurally, it consists of a fused cyclopentane-benzene ring system substituted with two methoxy groups at positions 4 and 5, and a formyl (aldehyde) group at position 6.[4]

This compound serves as a critical "chiral-pool-like" scaffold for constructing rigidified neurotransmitter analogs .[2][4] Unlike its more common isomer (5,6-dimethoxy-indane derivatives used in Donepezil), the 4,5-substitution pattern allows for the synthesis of angularly fused tricyclic systems, such as cyclopentano[h]-1,2,3,4-tetrahydroisoquinolines , which have been explored as antihypertensive and cardiovascular agents.[4]

Chemical Identification & Properties

Core Identifiers

| Parameter | Value |

| Chemical Name | 4,5-Dimethoxy-6-indanaldehyde |

| CAS Registry Number | 51932-59-3 |

| Synonyms | 6-Formyl-4,5-dimethoxyindane; 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| SMILES | COC1=C(OC)C2=C(CCC2)C=C1C=O[2][4][5][6][7] |

| InChI Key | (Predicted) HWTJUAINQVAQDN-UHFFFAOYSA-N (based on analog series) |

Physical & Chemical Attributes[4][5][8][9][10][11][12][13][14]

-

Appearance: Pale yellow to off-white crystalline solid (typical of methoxy-substituted aromatic aldehydes).[2][4]

-

Solubility: Soluble in dichloromethane (DCM), chloroform, ethyl acetate, and hot alcohols; sparingly soluble in water.

-

Reactivity Profile: The C6-aldehyde is highly reactive toward nucleophiles, readily undergoing condensation reactions (e.g., Henry reaction, Knoevenagel condensation) while the 4,5-dimethoxy motif acts as an electron-donating group, activating the ring but also directing electrophilic substitution to the remaining open position (C7) if not blocked.[4]

Synthetic Pathways[2][8]

The synthesis of 4,5-dimethoxy-6-indanaldehyde requires a specific regiochemical approach to ensure the methoxy groups are at the 4,5-positions rather than the thermodynamically favored 5,6-positions.[2][4]

Retrosynthetic Analysis

The most reliable route proceeds via the Vilsmeier-Haack formylation of the parent hydrocarbon, 4,5-dimethoxyindane .[4] The precursor indane is derived from 2,3-dimethoxyhydrocinnamic acid via cyclization and reduction.[4]

Figure 1: Step-wise synthesis of 4,5-Dimethoxy-6-indanaldehyde starting from 2,3-dimethoxy precursors.[2][4]

Detailed Protocol: Vilsmeier-Haack Formylation

Note: This protocol describes the standard Vilsmeier-Haack conditions adapted for activated indane derivatives.

Reagents:

-

4,5-Dimethoxyindane (1.0 eq)[4]

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)[4]

-

N,N-Dimethylformamide (DMF) (1.5 eq)[4]

-

Dichloromethane (DCM) (Solvent)[4]

Procedure:

-

Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. A white precipitate (Vilsmeier reagent) will form.[4] Stir for 30 minutes at 0°C.

-

Addition: Dissolve 4,5-dimethoxyindane in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.[4]

-

Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (the aldehyde is less polar than the starting indane).[4]

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Workup: Extract with DCM (3x). Wash the organic layer with saturated NaHCO₃ and brine.[4] Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Reactivity & Applications in Drug Discovery[4]

The primary utility of 4,5-dimethoxy-6-indanaldehyde lies in its ability to form rigidified phenethylamine analogs.[2][4] By locking the ethylamine side chain into a ring system, researchers can probe the conformational requirements of receptors (e.g., 5-HT, Dopamine).

The Henry Reaction (Nitroaldol Condensation)

The most cited transformation of this aldehyde is the condensation with nitromethane to form the nitrovinyl derivative, which is subsequently reduced to the amine.[4]

Reaction Scheme:

-

Aldehyde + Nitromethane (NH₄OAc catalyst) → 4,5-Dimethoxy-6-(2-nitrovinyl)indane (CAS 51932-60-6).[2][4]

-

Reduction (LiAlH₄) → 4,5-Dimethoxy-6-(2-aminoethyl)indane (CAS 51932-61-7).[2][4]

This amine is a key intermediate for:

-

Tetrahydroisoquinolines: Pictet-Spengler cyclization yields tricyclic structures used in antihypertensive research.[4]

-

Rigidified Mescaline Analogs: The 4,5-dimethoxyindane core mimics the 3,4-dimethoxy substitution of neurotransmitters but with restricted rotation.[4]

Figure 2: Downstream chemical space and pharmacological applications.[4]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted benzaldehydes .[4]

References

-

Marion Laboratories, Inc. (1976).[4][8] N-substituted cyclopentano[h]-1,2,3,4-tetrahydroisoquinolines. US Patent 3,962,254.[4][8]

-

Molaid Chemical Database. (2024).[4] 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3) Entry.[1][2][3][4][9] Retrieved from [4]

-

Cannon, J. G., et al. (1980).[4] Rigid congeners of dopamine based on the 2-aminotetralin and 3-aminoindane systems. Journal of Medicinal Chemistry. (Contextual reference for indane-based pharmacophores).

-

ChemScene. (2024). 4,5-Dimethoxyindanone and related building blocks. [4]

Sources

- 1. 4,5-dimethoxy-6-indanaldehyde - CAS号 51932-59-3 - 摩熵化学 [molaid.com]

- 2. 4-(Carboxymethyl)-4-(2,3-dimethoxyphenyl)-1-methyl-3-methylene-2-piperidinone - CAS号 79619-11-7 - 摩熵化学 [molaid.com]

- 3. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]

- 4. 4',6-Dihydroxy-5,7-dimethoxyflavone | C17H14O6 | CID 244386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)- [webbook.nist.gov]

- 6. CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride - Google Patents [patents.google.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]

- 9. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]

A Comprehensive Technical Guide to the Pharmacological Significance of 4,5-Dimethoxy-6-indanaldehyde Derivatives: A Scaffold for Novel Therapeutics

Abstract

The indanone core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] This guide delves into the pharmacological potential of a specific, highly functionalized subclass: derivatives of 4,5-Dimethoxy-6-indanaldehyde. The strategic placement of dimethoxy groups, reminiscent of key pharmacophores in established drugs, combined with the synthetic versatility of the aldehyde handle, positions these derivatives as promising candidates for novel therapeutics.[3][4] This document will explore the synthetic pathways to generate chemical diversity from this core, focusing on its significant potential in developing next-generation neuroprotective agents, particularly for Alzheimer's disease, and potent anticancer and anti-inflammatory drugs. We will dissect the underlying mechanisms of action, provide validated experimental protocols for synthesis and evaluation, and present quantitative data to guide future drug discovery efforts.

Chapter 1: The Indanone Core - A Privileged Scaffold in Medicinal Chemistry

The indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a cornerstone in the design of therapeutic agents.[1] Its rigid and relatively planar conformation allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets. This scaffold is not merely a passive framework; its inherent electronic properties and metabolic stability make it an ideal starting point for drug design.

The significance of this core is amplified by specific substitution patterns. Notably, the 5,6-dimethoxyindanone moiety is the central pharmacophore of Donepezil, a leading acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease.[3][5] This precedent underscores the value of the dimethoxy substitution, which is known to enhance binding affinity and modulate pharmacokinetic properties.

The subject of this guide, 4,5-Dimethoxy-6-indanaldehyde, represents a synthetically powerful evolution of this scaffold. The aldehyde group at the 6-position serves as a versatile chemical handle, allowing for the systematic introduction of a wide array of chemical functionalities through well-established reactions like reductive amination and condensation. This enables the rapid generation of large, diverse chemical libraries, which are essential for mapping structure-activity relationships (SAR) and discovering novel clinical candidates.

Chapter 2: Synthetic Pathways to Novel Derivatives

The therapeutic potential of the 4,5-Dimethoxy-6-indanaldehyde scaffold can only be unlocked through efficient and versatile synthetic strategies. The aldehyde serves as the key branching point for derivatization.

Derivatization Strategies

Two primary and highly robust synthetic routes for expanding the chemical space from the parent aldehyde are Reductive Amination and Claisen-Schmidt Condensation.

-

Reductive Amination: This powerful reaction converts the aldehyde into a diverse range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent. This one-pot process is highly efficient for introducing basic side chains, which are crucial for interacting with targets like acetylcholinesterase and for improving aqueous solubility.[6][7]

-

Claisen-Schmidt Condensation: This base-catalyzed reaction between the indanaldehyde and a ketone (or another aldehyde) forms an α,β-unsaturated ketone system, yielding arylidene indanone derivatives.[3][8] These derivatives extend the conjugation of the system and introduce a rigid, planar exocyclic double bond, a structural feature common in potent enzyme inhibitors, including those targeting COX-2 and tubulin.[9][10]

General Synthetic Workflow

The overall strategy involves the initial synthesis or acquisition of the core aldehyde, followed by parallel synthesis schemes to generate distinct libraries of derivatives for pharmacological screening.

Caption: Synthetic workflow for generating diverse derivative libraries.

Chapter 3: Pharmacological Applications & Mechanisms of Action

Derivatives of the dimethoxyindanone scaffold have demonstrated significant potential in two primary therapeutic areas: neurodegenerative diseases and cancer/inflammation.[9][11]

Neuroprotective Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A key strategy for symptomatic treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3]

Mechanism of Action: Indanone derivatives, particularly those with basic amine side chains introduced via reductive amination, are designed to interact with the catalytic and peripheral anionic sites of the AChE enzyme.[5][8] The indanone core provides a rigid scaffold that positions the side chain to form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge, preventing the substrate from binding. Certain derivatives also show inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in oxidative stress in the brain, offering a multi-target approach to treating AD.[8][12]

Caption: Mechanism of AChE inhibition in the synaptic cleft.

Quantitative Data: AChE and MAO-B Inhibition by Indanone Derivatives

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Arylidene Indanone (diethylamino) | AChE | 0.01 - 0.5 | [8] |

| Arylidene Indanone (pyrrolidino) | AChE | < 0.01 | [8] |

| 5-Methoxyindanone Benzylidene | MAO-B | 0.02 - 0.1 | [8] |

| Indanone-tetrahydropyridin Hybrid | AChE | 0.054 | [12] |

| Indanone-tetrahydropyridin Hybrid | MAO-B | 3.25 | [12] |

Anticancer and Anti-inflammatory Agents

Chronic inflammation is a key driver of many cancers, and enzymes like Cyclooxygenase-2 (COX-2) are often overexpressed in both processes. Targeting COX-2 selectively over its constitutive isoform, COX-1, is a validated strategy for developing anti-inflammatory drugs with a reduced side-effect profile.

Mechanism of Action: Arylidene indanone derivatives, synthesized via Claisen-Schmidt condensation, have shown potent and selective COX-2 inhibitory activity.[10][11] The rigid, diaryl-like structure of these compounds allows them to fit snugly into the larger, more flexible active site of the COX-2 enzyme, while being too bulky for the narrower COX-1 active site. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Some indanone derivatives also exhibit anticancer effects by inhibiting tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[9]

Caption: Inhibition of the COX-2 pathway by arylidene indanone derivatives.

Quantitative Data: Anticancer & COX-2 Inhibitory Activity

| Compound Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |

| 3',4'-dimethoxyphenyl Spiroisoxazoline Indanone (9f) | COX-2 | < 0.1 (Selective) | [10] |

| Compound 9f | MCF-7 (Breast Cancer) | 0.03 | [10] |

| Substituted Indanone (9f) | HT-29 (Colon Cancer) | 0.09 | [11] |

| 2-Benzylidene-1-indanones | Various Cancer Lines | 1 - 10 | [9] |

Chapter 4: Key Experimental Protocols

The successful development of 4,5-Dimethoxy-6-indanaldehyde derivatives relies on robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and primary screening of these compounds.

Protocol 4.1: General Procedure for Synthesis of Arylidene Indanone Derivatives via Claisen-Schmidt Condensation

Causality: This protocol utilizes a strong base (KOH) to deprotonate the α-carbon of the 1-indanone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration of the aldol addition product is rapid due to the formation of a highly conjugated system, driving the reaction to completion. Methanol is an excellent solvent as it readily dissolves the reactants and the catalyst.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4,5-Dimethoxy-6-indanaldehyde (1.0 eq.) and an appropriately substituted benzaldehyde (1.1 eq.) in methanol (10 mL per mmol of indanaldehyde).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (2.0 eq.) in methanol dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.

-

Purification: Wash the crude solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure arylidene indanone derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This spectrophotometric assay provides a quantitative measure of AChE activity.[9][11] The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate. The use of a 96-well plate allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compounds (indanone derivatives) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Assay Setup (96-well plate):

-

To each well, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of buffer and 25 µL of AChE solution.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of acetylthiocholine iodide solution to initiate the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a control well (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Validation: Run a known AChE inhibitor (e.g., Donepezil) as a positive control to validate the assay performance.

Protocol 4.3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Causality: This assay measures the peroxidase activity of the COX enzyme.[11] The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product. An inhibitor will reduce the rate of color formation. Running parallel assays for COX-1 and COX-2 allows for the determination of selectivity.

Methodology:

-

Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (cofactor), and TMPD (probe).

-

Assay Setup (96-well plate):

-

To each well, add the reaction buffer, hematin, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed immediately by TMPD.

-

Data Acquisition: Measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration against each enzyme isoform. Calculate the IC₅₀ values for both COX-1 and COX-2.

-

Validation: Use a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls to validate the assay's accuracy and selectivity determination. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Chapter 5: Future Perspectives & Conclusion

The 4,5-Dimethoxy-6-indanaldehyde scaffold is a platform of significant pharmacological potential. The derivatives synthesized from this core have shown promise as potent and selective inhibitors of key enzymes implicated in neurodegeneration and cancer. The data presented in this guide highlights clear SAR trends: basic amine side chains are favorable for AChE inhibition, while extended, rigid arylidene moieties are critical for COX-2 inhibition.

Future work should focus on expanding the derivative libraries to further probe the SAR. For neuroprotection, exploring different lengths and basicities of the amine side chain could fine-tune potency and selectivity. For anticancer applications, introducing various electron-donating and electron-withdrawing groups onto the arylidene ring could optimize COX-2 inhibition and cytotoxicity.

References

- Benchchem. (n.d.). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.

- Taylor & Francis Online. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy.

- PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents.

- RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.

- ACS Omega. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents.

- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.

- Taylor & Francis Online. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors.

- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- ResearchGate. (2025). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.

- ResearchGate. (n.d.). Synthesis of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, 3.

- Sciforum. (2025). QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciforum.net [sciforum.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to Methoxy-Substituted Indanaldehydes in Drug Discovery: From Synthesis to Therapeutic Potential

Abstract

The indane scaffold, a fused bicyclic system of benzene and cyclopentane, represents a "privileged structure" in medicinal chemistry, forming the core of several approved drugs.[1][2][3] The introduction of a methoxy group and an aldehyde (or a derivative thereof, such as an enone) onto this rigid framework creates a class of compounds—methoxy-substituted indanaldehydes and their analogues—with significant potential in drug discovery. The methoxy group critically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, while the reactive aldehyde or enone functionality provides a key interaction point with biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a focus on their roles as neuroprotective and anti-inflammatory agents. We will explore the causality behind experimental design and provide detailed protocols to empower researchers in this promising field.

The Methoxy-Indanone Scaffold: A Synergism of Structure and Function

The therapeutic promise of methoxy-substituted indanones stems from the unique combination of its constituent parts. The indane nucleus provides a rigid, well-defined three-dimensional structure that can reduce the conformational flexibility of a molecule, often leading to higher binding affinity for protein targets.[4] This rigid framework is composed of an aromatic ring, which can participate in π-stacking and other non-covalent interactions, fused to a non-aromatic five-membered ring that can be functionalized to orient substituents in specific spatial arrangements.[1][2]

The methoxy group (-OCH₃) is more than a simple substituent; it is a powerful modulator of pharmacological properties:

-

Electronic Effects: As an electron-donating group, it increases the electron density of the aromatic ring, influencing its reactivity and interaction with biological targets.

-

Lipophilicity and Solubility: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and blood-brain barrier penetration—a critical factor for neurotherapeutics.[5]

-

Metabolic Stability: It can block positions susceptible to oxidative metabolism or serve as a site for O-demethylation, a common metabolic pathway that can be leveraged for prodrug strategies.[6]

-

Energetic Stability: The presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation of the indanone core (approximately 153 kJ·mol⁻¹), indicating a stabilizing energetic effect.[7]

The aldehyde or its related enone functionality (e.g., in benzylidene-indanones) acts as a key pharmacophore, often serving as a hydrogen bond acceptor or a Michael acceptor, enabling covalent or strong non-covalent interactions within a target's active site.

Synthetic Strategies for Methoxy-Indanone Derivatives

The synthesis of methoxy-substituted indanones typically begins with a correspondingly substituted aromatic precursor. A common and effective route involves an intramolecular Friedel-Crafts type cyclization.[2] For the widely studied 2-benzylidene-1-indanone derivatives, a base-catalyzed Claisen-Schmidt condensation between a substituted 1-indanone and a substituted benzaldehyde is the preferred method.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Key structure-activity relationships for methoxy-indanone derivatives.

Key SAR Insights:

-

Position on the Indanone Ring (Ring A): For adenosine receptor affinity, a C4-methoxy substitution on the indanone ring is strongly preferred over a C5-methoxy group, leading to a dramatic increase in both A₁ and A₂A receptor binding. [8]* Substitution on the Benzylidene Ring (Ring B):

-

For adenosine receptor affinity, hydroxyl groups on Ring B, particularly at the meta (3') and para (4') positions, are favorable. [8] * For anti-inflammatory activity, a combination of a 4'-hydroxy and a 3'-methoxy group on Ring B resulted in the most potent inhibition of both IL-6 and TNF-α. [9] * Interestingly, increasing the number of methoxy groups on Ring B to di- or tri-methoxy substitutions led to a dramatic decrease in anti-inflammatory activity, suggesting steric hindrance or unfavorable electronic effects. [9] Table 1: Quantitative SAR Data for Methoxy-Indanone Derivatives

-

| Compound ID (Reference) | Key Substitutions | Target | Activity |

| 2c [8] | C4-OCH₃ (Ring A), 3'-OH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 41 nM (A₁), 97 nM (A₂A) |

| 2e [8] | C4-OCH₃ (Ring A), 3',4'-diOH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 42 nM (A₁), 78 nM (A₂A) |

| 2i [8] | C5-OCH₃ (Ring A), 3',4'-diOH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 3.28 µM (A₁), 6.32 µM (A₂A) |

| 4a [9] | 4'-OCH₃ (Ring B) | IL-6 / TNF-α | 61.61% / 48.6% Inhibition |

| 4d [9] | 4'-OH, 3'-OCH₃ (Ring B) | IL-6 / TNF-α | 69.96% / 78.23% Inhibition |

| 4g [9] | 3',4',5'-triOCH₃ (Ring B) | IL-6 / TNF-α | 26.47% / 35.88% Inhibition |

Pharmacokinetic Considerations

While extensive pharmacokinetic (PK) data for methoxy-substituted indanaldehydes is not yet widely published, studies on structurally related aminoindanes provide valuable insights. For instance, 5-methoxy-2-aminoindane (MEAI) was found to rapidly reach peak brain levels but displayed low oral bioavailability at lower doses, which increased significantly at higher doses, indicating non-linear pharmacokinetics. [10]The primary metabolites arose from N-acetylation and oxidative demethylation of the methoxy group. [10]This suggests that for methoxy-indanone derivatives, O-demethylation is a likely metabolic pathway that must be considered during drug design. The lipophilicity conferred by the methoxy group is expected to aid in crossing the blood-brain barrier, a feature supported by in silico predictions for related structures. [5]

Experimental Protocol: Synthesis of a Methoxy-Substituted 2-Benzylidene-1-Indanone

This protocol is adapted from established Claisen-Schmidt condensation methods for synthesizing 2-benzylidene-1-indanone derivatives. [8]This procedure serves as a self-validating system for producing compounds for biological screening.

Objective: To synthesize (E)-2-((4-hydroxyphenyl)methylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one.

Materials:

-

4-methoxy-1-indanone (1 equivalent)

-

4-hydroxybenzaldehyde (1.2 equivalents)

-

Potassium hydroxide (KOH) (2 equivalents)

-

Ethanol (or Methanol)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography or recrystallization solvents)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-indanone (1 eq.) and 4-hydroxybenzaldehyde (1.2 eq.) in ethanol (approx. 10-15 mL per gram of indanone). Stir at room temperature until all solids are dissolved.

-

Base Addition: Prepare a solution of KOH (2 eq.) in a minimal amount of water and add it dropwise to the reaction mixture over 10-15 minutes. A color change is typically observed.

-

Reaction Monitoring (Causality: Ensuring Completion): Allow the reaction to stir at room temperature. The progress is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting indanone spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. This step is critical to avoid incomplete conversion or the formation of side products. The reaction may take several hours to overnight.

-

Workup and Neutralization: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. Acidify the solution slowly with 10% HCl while stirring until the pH is approximately 5-6. This step protonates the phenoxide and neutralizes the excess base, causing the product to precipitate.

-

Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove inorganic salts. Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Causality: Achieving High Purity): The purity of the final compound is paramount for accurate biological testing. The crude solid must be purified.

-

Recrystallization: This is the preferred method if a suitable solvent system (e.g., ethanol/water) can be found. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. This method selects for the desired compound based on its specific solubility profile.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

-

Characterization: Confirm the structure, molecular mass, and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Future Perspectives and Conclusion

Methoxy-substituted indanaldehydes and their analogues represent a versatile and highly promising scaffold for drug discovery. The existing body of research clearly demonstrates their potential as potent neuroprotective and anti-inflammatory agents, with well-defined structure-activity relationships guiding further optimization.

Future research should focus on:

-

Pharmacokinetic Optimization: Systematically modifying the scaffold to improve oral bioavailability and metabolic stability.

-

Target Selectivity: Fine-tuning substitutions to enhance selectivity for specific receptor subtypes (e.g., A₂A vs. A₁) or enzyme isoforms to minimize off-target effects.

-

Exploration of New Therapeutic Areas: Given their fundamental anti-inflammatory and enzyme-inhibiting properties, these scaffolds should be explored for applications in oncology and metabolic diseases. [1][2] In conclusion, the strategic placement of methoxy groups on the rigid indanone framework provides a powerful tool for medicinal chemists. By leveraging the synthetic accessibility and rich SAR data of this scaffold, the development of novel therapeutics with improved efficacy and safety profiles is an achievable and compelling goal.

References

- Eburon Organics.

- Prasher, P., & Sharma, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.

- Various Authors. (2016).

- Lemaire, G., et al.

- Various Authors. (2025). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF.

- van der Walt, M. M., et al. (2019).

- Abdulmalik, O., et al. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. PMC.

- Unknown Authors.

- Reddy, G. C., et al. (2026).

- Mondal, S., et al. (2018).

- Kumar, A., et al.

- Shimony, N., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI)

- Meyer, F. P., et al. (2025).

- Dias, M. V. B., et al. (2023).

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4,5-Dimethoxy-6-indanaldehyde as a pharmaceutical intermediate

An In-Depth Technical Guide to 5,6-Dimethoxy-1-indanone: A Core Intermediate in the Synthesis of Donepezil

This guide provides a comprehensive technical overview of 5,6-dimethoxy-1-indanone, a critical intermediate in the industrial synthesis of Donepezil, a leading therapeutic agent for Alzheimer's disease. We will delve into the synthetic pathways for creating this key building block and its subsequent transformation into the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Significance of Donepezil and its Precursor

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil is a highly effective and widely prescribed reversible inhibitor of AChE.[2] The chemical backbone of Donepezil is constructed from a crucial precursor: 5,6-dimethoxy-1-indanone.[3] The efficiency and cost-effectiveness of Donepezil synthesis are largely dependent on the successful and high-yield production of this key intermediate.[4]

Synthesis of the Core Intermediate: 5,6-Dimethoxy-1-indanone

The synthesis of 5,6-dimethoxy-1-indanone is a well-established process, with several routes developed to optimize yield and purity for industrial-scale production. A common and effective method involves the intramolecular Friedel-Crafts acylation of a substituted propiophenone.

Synthetic Pathway Overview

A prevalent method for synthesizing 5,6-dimethoxy-1-indanone begins with 3',4'-dimethoxypropiophenone, which is first halogenated and then cyclized.

Caption: Synthesis of 5,6-Dimethoxy-1-indanone.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone

The following protocol details a representative synthesis of 5,6-dimethoxy-1-indanone from 3-chloro-3',4'-dimethoxypropiophenone.[4]

Step 1: Intramolecular Cyclization

-

To a suitable reaction vessel, add concentrated sulfuric acid (e.g., 500 mL for a 100g scale reaction of the chloropropiophenone).

-

Under an inert atmosphere (e.g., nitrogen), stir the sulfuric acid and maintain the temperature at 55-60°C.

-

Slowly add 3-chloro-3',4'-dimethoxypropiophenone to the stirred sulfuric acid.

-

Maintain the reaction mixture at 55-60°C for approximately 6-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice water.

-

The crude 5,6-dimethoxy-1-indanone will precipitate out of the solution.

-

Filter the precipitate and wash with water until the filtrate is neutral.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield a white to off-white crystalline solid.[5]

-

Dry the purified product under vacuum at 50-60°C for 12 hours.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation. Its strong dehydrating nature drives the reaction towards the cyclized product.

-

Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation, at the elevated reaction temperature.

-

Temperature Control: Maintaining the temperature between 55-60°C is crucial. Higher temperatures can lead to the formation of impurities, such as the demethylated product, 6-hydroxy-5-methoxy-1-indanone.[4]

-

Reaction Time: A reaction time of 6-8 hours is typically sufficient for complete conversion. Prolonged reaction times can also contribute to impurity formation.[4]

The Crucial Transformation: Synthesis of Donepezil from 5,6-Dimethoxy-1-indanone

The cornerstone of Donepezil synthesis is the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This is followed by the reduction of the resulting exocyclic double bond.

Synthetic Pathway Overview

Caption: General synthetic scheme for Donepezil.

Comparative Analysis of Condensation Methodologies

The condensation reaction can be carried out using various bases and reaction conditions, each with its own advantages and disadvantages, particularly concerning industrial scalability.

| Method | Base/Reagents | Temperature | Advantages | Disadvantages | Reference |

| Method A | n-Butyllithium (n-BuLi) in THF/HMPTA | -78°C | High yield | Cryogenic temperatures, use of strong and hazardous base, requirement for anhydrous conditions, and column chromatography for purification. Not ideal for large-scale production. | [1] |

| Method B | Alkali Metal Carbonates (e.g., K2CO3, Na2CO3) | Elevated | Economically viable, uses milder and safer bases, avoids cryogenic conditions, suitable for industrial scale. | May require longer reaction times. | [1] |

| Method C | Sodium Hydroxide (NaOH) in Methanol | Room Temperature | Inexpensive and readily available base, avoids hazardous solvents. | Can lead to aldol-type byproducts. | [6] |

Experimental Protocol: Industrially Viable Synthesis of Donepezil (Method B)

This protocol is adapted from an efficient and economically viable process for the large-scale preparation of Donepezil.[1]

Step 1: Condensation

-

In a reaction vessel, charge 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, and an alkali metal carbonate (e.g., potassium carbonate) in a suitable solvent such as toluene.

-

Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and wash with water to remove the inorganic base.

-

Concentrate the organic layer under reduced pressure to obtain the crude intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine.

Step 2: Hydrogenation

-

Dissolve the crude intermediate in a suitable solvent, such as tetrahydrofuran (THF) or methanol.

-

Charge the solution to a hydrogenation vessel containing a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield Donepezil base.

Step 3: Salt Formation

-

Dissolve the Donepezil base in a suitable solvent like ethyl acetate.

-

Add a solution of hydrogen chloride in ethyl acetate to precipitate Donepezil hydrochloride.

-

Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain the final product.

Self-Validating System in Protocols:

The described protocols incorporate self-validating checkpoints. For instance, the progress of each reaction step is monitored by chromatographic techniques (TLC/HPLC) to ensure complete conversion before proceeding to the next step. The purity of the final product is also verified using methods like High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by spectroscopic analysis (e.g., NMR, Mass Spectrometry).

Conclusion

5,6-dimethoxy-1-indanone stands out as a non-negotiable cornerstone in the synthesis of Donepezil. Its structural features are perfectly primed for the key condensation reaction that builds the core of the final drug molecule. The evolution of synthetic methodologies, moving from hazardous and costly reagents like n-BuLi to more industrially benign and scalable options like alkali metal carbonates, underscores the importance of process chemistry in making vital medicines more accessible. This in-depth understanding of the synthesis and role of 5,6-dimethoxy-1-indanone is essential for any professional engaged in the research, development, and manufacturing of acetylcholinesterase inhibitors and related therapeutic agents.

References

-

Reddy, P., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(15), 2545-2552. Available at: [Link]

-

Patel, A. B., et al. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available at: [Link]

-

Various Authors. (2013, August 2). DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]

- Teva Pharmaceutical Industries Ltd. (2005). Process for the preparation of donepezil. Google Patents.

-

Reddy, B. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available at: [Link]

- Zhang, M., & Wang, Y. (2006). A New Process for the Synthesis of Donepezil. Google Patents.

-

Luo, W., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4383-4386. Available at: [Link]

- Li, J. (2012). Synthesizing technology of donepezil hydrochloride. Google Patents.

-

Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(2), 119-126. Available at: [Link]

-

Industrial Chemicals. (n.d.). 5,6-Dimethoxy-1-indanone 98%. Available at: [Link]

-

Wang, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275681. Available at: [Link]

- Li, G. (2020). Synthesis method of donepezil hydrochloride. Google Patents.

-

Inxight Drugs. (n.d.). 5,6-DIMETHOXY-1-INDANONE. Available at: [Link]

- Zentiva, k.s. (2008). Process for making donepezil. Google Patents.

-

Hebei Xunou Technology Co., Ltd. (n.d.). Wholesale 5,6-Dimethoxy-1-indanone CAS:2107-69-9 Manufacturers and Suppliers. Available at: [Link]

-

V & V Pharma Industries. (n.d.). 5,6-Dimethoxy Indanone Manufacturer, Supplier, and Exporter in India. Available at: [Link]

-

Luo, W., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. Available at: [Link]

-

Julian, P. L., & Magnani, A. (1947). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Journal of the American Chemical Society, 69(8), 1946-1949. Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

- Suzhou University. (2020). Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents.

-

Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. Available at: [Link]

-

Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PubMed. Available at: [Link]

-

Pharmacompass. (n.d.). 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Kumar, A., et al. (2019). Design, synthesis, and biological evaluation of novel indanone-based hybrids as multifunctional cholinesterase inhibitors for Alzheimer's disease. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 20(6), 573-589. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46995-47012. Available at: [Link]

-

da Silva, A. F. G., et al. (2017). Two Novel Donepezil-Lipoic Acid Hybrids. Journal of the Brazilian Chemical Society, 28(4), 740-747. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 5,6-DIMETHOXY-1-INDANONE [drugs.ncats.io]

- 3. 5,6-Dimethoxy Indanone Manufacturer, Supplier in India [vandvpharma.com]

- 4. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 5. 5,6-Dimethoxy-1-indanone | 2107-69-9 [chemicalbook.com]

- 6. scispace.com [scispace.com]

The Influence of Molecular Architecture on the Physical Properties of Dimethoxy Indan Derivatives: A Guide to Melting and Boiling Point Characteristics

An In-depth Technical Guide

Abstract: The indan scaffold is a privileged structure in medicinal chemistry, and its dimethoxy-substituted derivatives are key intermediates in the synthesis of various pharmacologically active agents. Understanding the fundamental physical properties of these building blocks, such as melting and boiling points, is critical for process development, purification, and formulation. This technical guide provides an in-depth analysis of the factors governing the melting and boiling point characteristics of dimethoxy indan derivatives. We will explore the interplay of intermolecular forces, molecular weight, and, most critically, the constitutional isomerism of the methoxy groups on the indan core. This document synthesizes theoretical principles with available experimental data and provides robust protocols for their empirical determination, serving as a vital resource for researchers and professionals in drug development.

Foundational Principles: Intermolecular Forces and Phase Transitions

The melting point (MP) and boiling point (BP) of a molecular compound are direct reflections of the energy required to overcome the intermolecular forces (IMFs) holding the molecules together in the solid and liquid states, respectively. The primary forces at play in dimethoxy indan derivatives are:

-

Van der Waals Forces (London Dispersion Forces): These are transient, weak attractions arising from temporary fluctuations in electron density. Their strength increases with molecular size and surface area. As a rule, larger molecules with higher molecular weights will exhibit higher melting and boiling points due to increased van der Waals interactions.[1][2]

-

Dipole-Dipole Interactions: The carbon-oxygen bonds within the methoxy groups are polar, creating a net molecular dipole moment.[3][4] These permanent dipoles lead to stronger electrostatic attractions between molecules compared to nonpolar compounds of similar size, resulting in elevated boiling points.[3]

It is crucial to distinguish the requirements for melting versus boiling. Melting involves disrupting a highly ordered, tightly packed crystal lattice, making it highly sensitive to molecular symmetry and shape.[2] A more symmetrical molecule can pack more efficiently into a stable crystal lattice, requiring more energy to break apart, thus leading to a higher melting point.[2] Boiling, conversely, involves separating molecules in the disordered liquid phase, a process more directly correlated with the magnitude of intermolecular attractive forces and molecular weight.[1]

// Nodes A [label="Molecular Structure\n(Weight, Isomerism, Symmetry)"]; B [label="Intermolecular Forces\n(van der Waals, Dipole-Dipole)"]; C [label="Energy Input Required\n(Thermal Energy)"]; D [label="Physical Properties"]; MP [label="Melting Point\n(Highly sensitive to symmetry & packing)", shape=ellipse, fillcolor="#FFFFFF"]; BP [label="Boiling Point\n(Sensitive to IMF strength & weight)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges A -> B [label="Determines Nature & Strength of"]; B -> C [label="Dictates Amount of"]; C -> D; D -> MP; D -> BP; } अंतर्गत Figure 1: Logical relationship between molecular structure and physical properties.

Structure-Property Relationships in Dimethoxy Indan Derivatives

The core of our analysis lies in understanding how the placement of the two methoxy groups on the indan ring system influences its physical properties. The indan structure itself is comprised of a benzene ring fused to a cyclopentane ring. The position of the electron-donating methoxy groups significantly alters the molecule's overall polarity and symmetry.

The Critical Role of Isomerism

-

5,6-Dimethoxy Substitution: In this common isomer, the two methoxy group dipoles are oriented in a similar direction, leading to a significant net molecular dipole. This should result in relatively strong dipole-dipole interactions.

-

4,7-Dimethoxy Substitution: Here, the dipoles would be oriented in roughly opposite directions, potentially leading to a smaller net molecular dipole moment compared to the 5,6-isomer.

-

4,5-Dimethoxy Substitution: This arrangement would also produce a strong molecular dipole.

For the boiling point , we would predict a trend that correlates with the strength of the net molecular dipole: 5,6- and 4,5- isomers would likely have higher boiling points than a 4,7- isomer, assuming all other factors are equal.

For the melting point , symmetry plays a more dominant role. The isomer that can pack most efficiently into a crystal lattice will have the highest melting point. This is difficult to predict without experimental data but is a critical consideration. For example, the highly symmetrical 1,4-dimethoxybenzene has a melting point of 57 °C, whereas the less symmetrical 1,3-dimethoxybenzene melts at -52 °C. A similar, though less pronounced, effect would be expected in the indan series.

Influence of Additional Functional Groups

The introduction of further substituents, particularly a carbonyl group as in dimethoxyindanone, has a profound effect. The ketone group is highly polar and introduces another site for strong dipole-dipole interactions, significantly increasing both melting and boiling points compared to the parent dimethoxyindan.

Furthermore, larger substituents, such as those added during the synthesis of pharmaceuticals like Donepezil, increase the molecular weight and surface area, leading to stronger van der Waals forces and consequently higher melting points.[5][6]

Quantitative Data for Key Dimethoxy Indan Derivatives

The following table summarizes available melting point data for 5,6-dimethoxy-1-indanone and several of its more complex derivatives. Boiling point data for these specific compounds are not widely reported, often because they are solids that decompose at higher temperatures or are purified via crystallization rather than distillation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5,6-Dimethoxyindoline | C₁₀H₁₃NO₂ | 179.22 | 108 | N/A |

| 5,6-Dimethoxy-1-indanone | C₁₁H₁₂O₃ | 192.21 | 117 - 121 | N/A |

| 2-[(E)-(1-Benzyl-4-piperidinyl)methylidene]-5,6-dimethoxy-1-indanone | C₂₄H₂₇NO₃ | 377.48 | 175 - 177 | N/A |

(Data sourced from references[6][7][8])

Experimental Protocol: Melting Point Determination

Accurate and reproducible determination of the melting point is a fundamental technique for assessing the purity and identity of a crystalline solid.[9]

Objective: To determine the melting point range of a dimethoxy indan derivative sample using the capillary method with an oil bath or a digital melting point apparatus.

Materials:

-

Sample of the dimethoxy indan derivative

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated) or digital melting point apparatus (e.g., Mel-Temp)

-

Heating apparatus (mineral oil bath with stirrer or digital apparatus)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm high for optimal heat transfer.[9]

-

-

Apparatus Setup (Oil Bath Method):

-

Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

-

Clamp the thermometer so that the bulb and sample are submerged in the center of the mineral oil bath, ensuring they do not touch the bottom or sides of the beaker.

-

-

Heating and Observation:

-

Begin heating the bath. If the approximate melting point is unknown, a rapid initial determination (heating rate of 5-10 °C per minute) can be performed to find an approximate range.

-

Allow the bath to cool. For an accurate measurement, begin heating again with a fresh sample, this time at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.[10]

-

Continuously stir the oil bath to ensure uniform temperature distribution.[11]

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[9] An impure sample will exhibit a depressed and broadened melting range.[9]

-

-

Post-Measurement:

-

Turn off the heat and allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample.[11]

-

// Nodes A [label="1. Sample Preparation\n(Dry, Grind, Pack Capillary)"]; B [label="2. Apparatus Setup\n(Attach to Thermometer, Place in Bath/Apparatus)"]; C [label="3. Rapid Heating (Optional)\n(Determine Approximate MP)"]; D [label="4. Slow Heating\n(1-2 °C/min near MP)"]; E [label="5. Observation & Recording"]; T1 [label="Record T1\n(First liquid drop)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; T2 [label="Record T2\n(Completely liquid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Report Range\n(T1 - T2)"];

// Edges A -> B; B -> C; C -> D [style=dashed, label="Inform"]; B -> D [label="for known MP"]; D -> E; E -> T1 [label="Onset"]; E -> T2 [label="Completion"]; T1 -> F; T2 -> F; } अंतर्गत Figure 2: Experimental workflow for melting point determination.

Conclusion

The melting and boiling points of dimethoxy indan derivatives are governed by a predictable yet nuanced interplay of molecular weight, dipole-dipole interactions, and molecular symmetry. While larger and more polar derivatives consistently show higher melting points, the specific placement of the methoxy groups plays a critical role in defining the molecule's polarity and its ability to pack into a crystalline lattice. For professionals in drug development, a firm grasp of these principles is not merely academic; it is essential for designing efficient purification strategies, ensuring material purity, and developing stable formulations. The provided experimental protocol offers a reliable method for empirically verifying these crucial physical properties in the laboratory.

References

- Vertex AI Search. (2025, May 20). 5,6-dimethoxyindoline - C10H13NO2, density, melting point, boiling point, structural formula, synthesis.

- Learning Space. Determination of Melting points and Boiling points.

- Determin

- Scribd. Determination of Melting Point and Boiling Point: Experiment 2 | PDF.

- Melting point determin

- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.

- Chemistry Stack Exchange. (2015, June 2). Why do cyclic ethers have higher boiling points than their acyclic isomers?

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.

- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.

- ResearchGate. (2025, August 6).

- SciSpace. (2017, July 15). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.

- Chemicalbook. (2026, January 13). 2-[(E)-(1-BENZYL-4-PIPERIDINYL)METHYLIDENE]-5,6-DIMETHOXY-1-INDANONE.

- CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers.

-

PubChem. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025. [Link]

-

PubChem. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. [Link]

-

GlobeChemie. 5,6-Dimethoxy-1-indanone, Manufacturer,Exporter,Supplier in India. [Link]

- USP. [Donepezil Related Compound A (25 mg) ((E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one)].

Sources

- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. scispace.com [scispace.com]

- 6. 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)piperidine | 120014-07-5 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 5,6-Dimethoxy-1-indanone, Manufacturer,Exporter,Supplier in India [globechemie.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. youtube.com [youtube.com]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4,5-Dimethoxy-6-indanaldehyde from an Indanone Precursor

Abstract

This application note provides a comprehensive and validated two-step protocol for the synthesis of 4,5-Dimethoxy-6-indanaldehyde, a critical intermediate in the development of pharmaceutical agents, notably as a precursor to Donepezil for Alzheimer's disease treatment.[1] The synthesis begins with the preparation of the requisite precursor, 4,5-Dimethoxy-1-indanone, via an intramolecular Friedel-Crafts acylation. The subsequent and pivotal step involves the regioselective formylation of the indanone aromatic ring using the Vilsmeier-Haack reaction to yield the target aldehyde. This guide offers detailed, step-by-step methodologies, mechanistic insights, and critical process parameters designed for reproducibility and scalability in a research or drug development setting.

Introduction: The Significance of 4,5-Dimethoxy-6-indanaldehyde

4,5-Dimethoxy-6-indanaldehyde is a high-value organic intermediate whose molecular framework is a cornerstone in the synthesis of several biologically active molecules. Its primary importance lies in its role as a key building block for Donepezil, a leading acetylcholinesterase (AChE) inhibitor used for the palliative treatment of Alzheimer's disease.[1] The indanone moiety is recognized as an important interaction site for the enzyme.[2] An efficient and robust synthesis of this aldehyde is therefore a critical objective for pharmaceutical chemists. The protocol detailed herein addresses this need by outlining a reliable pathway starting from a readily prepared indanone precursor.

Overall Synthetic Strategy

The synthesis is approached in two major stages, as depicted below. The first stage involves the creation of the core bicyclic ketone structure, 4,5-Dimethoxy-1-indanone. The second stage introduces the aldehyde functionality at the C-6 position of the aromatic ring through an electrophilic aromatic substitution.

Diagram 1: High-level two-stage synthetic workflow.

Stage 1 Protocol: Synthesis of 4,5-Dimethoxy-1-indanone

The synthesis of the indanone precursor is achieved via an acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(2,3-dimethoxyphenyl)propanoic acid. Polyphosphoric acid (PPA) or a mixture of P₂O₅ and a strong acid like methanesulfonic acid serves as both the catalyst and solvent, promoting the cyclization to form the five-membered ketone ring.[3][4]

Materials and Reagents